molecular formula C11H12N2S B1321164 4-(4-Methyl-thiazol-2-yl)-benzylamine CAS No. 933755-65-8

4-(4-Methyl-thiazol-2-yl)-benzylamine

Cat. No.: B1321164
CAS No.: 933755-65-8
M. Wt: 204.29 g/mol
InChI Key: OQNURMQVBNZKLQ-UHFFFAOYSA-N
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Description

4-(4-Methyl-thiazol-2-yl)-benzylamine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-thiazol-2-yl)-benzylamine typically involves the reaction of 4-methylthiazole with benzylamine under specific conditions. One common method includes the use of a base such as sodium hydroxide in ethanol, followed by heating . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved efficiency. The use of automated systems and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-thiazol-2-yl)-benzylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(4-Methyl-thiazol-2-yl)-benzylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Methyl-thiazol-2-yl)-benzylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the synthesis of essential biomolecules. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methyl-thiazol-2-yl)-benzylamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methyl group on the thiazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

4-(4-Methyl-thiazol-2-yl)-benzylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound this compound features a thiazole moiety, which is known for its role in various pharmacological activities. The structural formula can be represented as follows:

  • Molecular Formula : C10H12N2S
  • Molecular Weight : 196.28 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets, influencing multiple signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases such as Alzheimer's.
  • Anticonvulsant Properties : Research indicates that thiazole derivatives exhibit anticonvulsant activity, suggesting that this compound may also have similar effects.
  • Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings:

StudyBiological ActivityIC50 Value (µM)Reference
AChE InhibitionModerate inhibition5.0
Anticonvulsant ActivityEffective in PTZ model<20
Cytotoxicity (HeLa Cells)Significant cytotoxicity15.6

Case Studies

  • Acetylcholinesterase Inhibition : In a study investigating the inhibitory effects on AChE, this compound displayed promising results with an IC50 value of 5 µM, indicating its potential as a therapeutic agent for enhancing cholinergic transmission in Alzheimer's disease .
  • Anticonvulsant Activity : The compound was tested in a pentylenetetrazole (PTZ) model where it demonstrated effective anticonvulsant properties, significantly reducing seizure duration and frequency at doses lower than traditional medications .
  • Cytotoxic Effects on Cancer Cells : In vitro tests on HeLa cells revealed that the compound exhibited significant cytotoxicity with an IC50 value of 15.6 µM, suggesting potential applications in cancer therapy .

Discussion

The biological activity of this compound underscores its potential as a multi-functional therapeutic agent. Its efficacy as an AChE inhibitor suggests applications in neuropharmacology, while its anticonvulsant and cytotoxic properties open avenues for further exploration in epilepsy and oncology.

Properties

IUPAC Name

[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-7-14-11(13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNURMQVBNZKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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